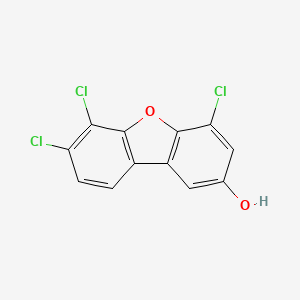
8-Hydroxy-3,4,6-trichlorodibenzofuran
Description
8-Hydroxy-3,4,6-trichlorodibenzofuran (8-OH-3,4,6-TriCDF) is a chlorinated dibenzofuran derivative characterized by a dibenzofuran core structure substituted with three chlorine atoms at positions 3, 4, and 6, along with a hydroxyl group at position 6.
Propriétés
Formule moléculaire |
C12H5Cl3O2 |
|---|---|
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
4,6,7-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-2-1-6-7-3-5(16)4-9(14)11(7)17-12(6)10(8)15/h1-4,16H |
Clé InChI |
YLPGDDLRALHEGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)O)Cl)Cl)Cl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
8-Hydroxy-3,4-Dichlorodibenzofuran (8-OH-3,4-DiCDF)
- Structure : Retains the hydroxyl group at position 8 but lacks the chlorine atom at position 6 compared to 8-OH-3,4,6-TriCDF.
1,2,3,4,6,7,8-Heptachlorodibenzofuran
8-Hydroxy-2,3,4-Trichlorodibenzofuran (8-OH-2,3,4-TriCDF)
- Structure : Differs from 8-OH-3,4,6-TriCDF in the position of chlorination (positions 2, 3, and 4 vs. 3, 4, and 6).
- Implications : Altered chlorine positioning may influence steric interactions with biological targets, such as enzymes or receptors, though specific data are unavailable in the provided evidence .
Hydroxylated Dibenzofuran Derivatives
Aspergillumarin B and Penicimarin Derivatives
- Structure : Isocoumarin-based compounds (e.g., aspergillumarin B) with hydroxyl and alkyl substituents, differing from the dibenzofuran core of 8-OH-3,4,6-TriCDF.
- Implications : The hydroxyl group in these compounds enhances antioxidant activity, as seen in fungal metabolites. However, the isocoumarin scaffold may limit direct comparability to PCDFs in terms of toxicity or environmental behavior .
Functional Group Modifications in Aromatic Systems
Styrylquinoline Derivatives with Acidic Groups
- Structure: Styrylquinoline scaffolds modified with phosphonic acid or tetrazole groups at position C-5.
- Implications : While structurally distinct from dibenzofurans, these compounds highlight the role of acidic functional groups (e.g., carboxylic acid analogs) in modulating biological activity. For 8-OH-3,4,6-TriCDF, the hydroxyl group may similarly influence binding affinity or metabolic stability .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


